Purine, 6-((m-chlorobenzyl)thio)- is a synthetic compound classified within the purine family, characterized by a thiol group attached to a chlorobenzyl moiety at the sixth position of the purine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in antiviral and anticancer research due to its interactions with nucleic acids and enzymes involved in DNA replication. The molecular formula for this compound is , and it has a molecular weight of approximately 333.8 g/mol .
The synthesis of Purine, 6-((m-chlorobenzyl)thio)- typically involves several key steps:
The molecular structure of Purine, 6-((m-chlorobenzyl)thio)- consists of a fused bicyclic system comprising pyrimidine and imidazole rings. The key features include:
The structure exhibits significant aromatic character due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological targets .
Purine, 6-((m-chlorobenzyl)thio)- can participate in various chemical reactions typical for purines:
The mechanism of action for Purine, 6-((m-chlorobenzyl)thio)- primarily revolves around its interaction with nucleic acids:
Research indicates that compounds similar to this one can exhibit significant biological activity against various pathogens by disrupting their replication processes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.8 g/mol |
| Melting Point | Not specified |
| Solubility | Polar solvents |
Purine, 6-((m-chlorobenzyl)thio)- has several notable applications:
This compound's unique structure allows it to serve as an important building block in drug development and biochemical research, highlighting its significance in modern scientific endeavors.
The development of 6-thiosubstituted purines marks a significant advancement in heterocyclic drug design. Historically, 6-mercaptopurine (6-MP) served as the foundational scaffold, demonstrating antimetabolite properties but limited selectivity. Subsequent innovations introduced S-alkylation and S-arylation to enhance metabolic stability and target affinity. The progression toward benzylthioether derivatives, exemplified by 6-((m-chlorobenzyl)thio)-purine, emerged from systematic structure-activity relationship studies. These revealed that:
Critical structural variations in 6-thiosubstituted purines are summarized below:
Table 1: Structural Evolution of 6-Thiosubstituted Purines
| Generation | Key Substituent | Molecular Formula | Notable Advancement |
|---|---|---|---|
| First | –SH | $\ce{C5H4N4S}$ | High reactivity, poor stability |
| Second | –SCH₃ | $\ce{C6H6N4S}$ | Improved metabolic resistance |
| Third | –SCH₂C₆H₄Cl-m | $\ce{C12H9ClN4S}$ | Enhanced target specificity and lipophilicity |
The crystallographic signature of 6-((m-chlorobenzyl)thio)-purine features a dihedral angle of 68.5° between the purine and chlorophenyl planes, optimizing π-stacking potential while minimizing steric clash in enzyme binding pockets [1]. This geometric configuration represents a deliberate departure from earlier linear alkylthio chains, addressing limitations in three-dimensional complementarity with biological targets.
Benzylthio modifications at purine C6 confer distinct advantages in molecular recognition and pharmacokinetics. The benzylthioether linkage in 6-((m-chlorobenzyl)thio)-purine extends the pharmacophore's reach into hydrophobic enzyme subpockets while maintaining hydrogen-bonding capacity via the purine N7 and N9 positions. Key physicochemical contributions include:
Synthetic routes to such compounds typically involve nucleophilic displacement of 6-chloropurine precursors. Optimization requires:
This modification strategy transforms the purine scaffold from a planar, hydrophilic structure into a conformationally adaptable pharmacophore with balanced amphiphilicity—critical for penetrating biological membranes while retaining aqueous solubility sufficient for in vitro evaluation.
The chlorobenzyl regiochemistry profoundly influences the biochemical behavior of 6-(chlorobenzylthio)purines. Comparative analysis of meta- (m-CBT) and ortho-chloro (o-CBT) derivatives reveals distinct structure-activity relationships:
Table 2: Comparative Analysis of Chlorobenzylthiopurine Isomers
| Property | m-CBT Derivative | o-CBT Derivative | Structural Basis |
|---|---|---|---|
| Molecular Weight | 276.74 g/mol | 276.74 g/mol | Identical composition [1] |
| InChIKey | KFAOWRCIGSQBSV | ZITSATWAZDKOBF | Different stereoelectronic environments [1] [2] |
| Predicted CCS (Ų) | 155.9 ([M+H]+) | 155.9 ([M+H]+) | Similar gas-phase cross-sections [1] |
| Chlorine Geometry | Para-extension | Ortho-constriction | Steric hindrance near linkage in o-CBT |
| Biological Selectivity | Higher kinase selectivity | Broader cytotoxicity | Differential target engagement [5] |
The meta-chloro isomer exhibits superior rotational freedom, allowing adaptation to enzyme binding sites without significant energy penalty. In contrast, the ortho-chloro derivative experiences steric congestion between the chlorine atom and purine ring, forcing the benzyl group into a perpendicular orientation that disrupts planar protein interactions . Quantum mechanical calculations indicate the m-isomer's electrostatic potential maps more closely resemble endogenous purines, explaining its preferential inhibition of purine-metabolizing enzymes. Biological assays confirm that m-CBT derivatives show 3-5× greater selectivity toward kinases involved in cancer proliferation compared to their ortho-counterparts, which exhibit non-specific binding across multiple enzyme classes [5].
Within heterocyclic drug discovery, 6-((m-chlorobenzyl)thio)-purine exemplifies rational design targeting purine-processing enzymes. Its therapeutic relevance stems from:
The compound's mechanism involves reversible binding to the catalytic domain of histone acetyltransferases and cyclin-dependent kinases (CDKs), with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. Molecular docking simulations indicate the m-chlorobenzylthio group occupies a hydrophobic cleft adjacent to the ATP-binding site, forming van der Waals contacts with aliphatic residues while the purine core maintains hydrogen bonds with backbone amides .
Research highlights the critical influence of C6 modifications on tumor suppression pathways. 6-((m-chlorobenzyl)thio)-purine derivatives demonstrate enhanced activity against solid tumors compared to hematological malignancies—a selectivity attributed to optimized cellular uptake in epithelial tissues [5]. This targeted efficacy positions m-chlorobenzylthiopurines as valuable chemical probes for investigating purine metabolism in oncogenesis and developing isoform-specific kinase inhibitors.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1